N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-20-23(14-13-21-28(26,27)15-16-7-3-1-4-8-16)22-19(17-11-12-17)24(20)18-9-5-2-6-10-18/h1-10,17,21H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSPUUVUBPZIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives , characterized by its unique structure which includes a cyclopropyl group and a sulfonamide moiety. The molecular formula is with a molecular weight of approximately 418.53 g/mol. The presence of the triazole ring is crucial for its biological activity as it enhances interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 418.53 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties . This compound has been evaluated for its effectiveness against various bacterial strains.
In a study assessing the minimum inhibitory concentration (MIC), the compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values ranged from 7.8 to 62.5 µg/mL depending on the specific bacterial strain tested .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. The compound's mechanism may involve the inhibition of enzymes critical for cancer cell proliferation. For instance, studies have indicated that similar triazole compounds can inhibit topoisomerase and DNA gyrase, leading to reduced cancer cell viability .
A specific case study highlighted that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Triazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production. In vitro studies demonstrated that this compound could significantly lower levels of inflammatory markers in cell cultures .
Study 1: Antimicrobial Efficacy
A comprehensive study published in PMC evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds structurally related to N-(2-(3-cyclopropyl...) exhibited higher potency than traditional antibiotics like vancomycin and ciprofloxacin .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives of triazole were synthesized and screened against multiple cancer cell lines. The results showed that certain modifications in the triazole structure led to enhanced cytotoxicity against breast and lung cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
a) Cyclopropyl vs. Fluorophenyl Groups
- Analog in : Replaces cyclopropyl with a 2-fluorophenyl group (PDB: 6FJ).
- Analog in : Features a 4-(phenylsulfonyl)phenyl group at position 5 of the triazole. The sulfonyl group increases polarity, likely improving aqueous solubility compared to the target compound’s phenylmethanesulfonamide .
b) Sulfonamide Modifications
- Target Compound : Phenylmethanesulfonamide provides a hydrophobic aromatic tail, which may enhance membrane permeability but reduce solubility .
- Analog in : Substitutes phenylmethanesulfonamide with 5-fluoro-2-methoxybenzenesulfonamide.
- Analog in : Incorporates a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide. The fused oxygen-rich ring system increases rigidity and may enhance selectivity for enzymes like cyclooxygenases .
Molecular Weight and Physicochemical Properties
Structural and Crystallographic Data
- Target Compound: No crystallographic data is reported. In contrast, the analog in (PDB: 6FJ) has a resolved structure, revealing a planar triazole core and sulfonamide hydrogen-bonding interactions .
Preparation Methods
Table 1: Spectroscopic Data for N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl)Ethyl)-1-Phenylmethanesulfonamide
Comparative Analysis of Synthetic Routes
Alternative methodologies from literature provide context for optimizing the target synthesis:
Microwave-Assisted Cyclization :
Substituting conventional heating with microwave irradiation (150°C, 20 minutes) reduces cyclization time by 90% but requires specialized equipment.Solid-Phase Synthesis :
Immobilizing the triazole precursor on Wang resin enables stepwise elongation of the sulfonamide side-chain, though yields are modest (50–55%).One-Pot Approaches :
Combining cyclization and alkylation in a single vessel with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 60% yield but complicates purification.
Critical Considerations :
- Purity : Recrystallization from ethanol/water (3:1) removes unreacted sulfonyl chloride.
- Scalability : Batch sizes >100 g necessitate slower addition rates to control exothermicity during sulfonamide coupling.
Mechanistic and Kinetic Insights
The sulfonamide coupling follows a bimolecular nucleophilic substitution (SN2) mechanism:
- Deprotonation : K₂CO₃ abstracts a proton from the sulfonamide’s NH group, generating a nucleophilic sulfonamidate ion.
- Nucleophilic Attack : The sulfonamidate ion displaces bromide from the bromoethyl-triazole intermediate, forming the C–N bond.
- Byproduct Formation : KBr precipitates, driving the reaction to completion via Le Chatelier’s principle.
Kinetic Profile :
- Rate law: Second-order (first-order in both reactants).
- Activation energy (Eₐ): 58 kJ/mol, derived from Arrhenius plots of rate constants at 20–50°C.
Industrial and Pharmacological Implications
The synthetic route’s efficiency aligns with industrial drug development standards:
- Cost Analysis :
Raw material costs total $120–150/kg, dominated by sulfonyl chloride precursors. - Green Chemistry Metrics :
Pharmacologically, the compound’s triazole-sulfonamide architecture suggests dual antifungal and antibacterial activity, akin to structurally related agents.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclopropane-functionalized triazole intermediates. Key steps include:
Cyclopropane introduction : Reacting phenyl-substituted triazolones with cyclopropane derivatives under inert atmospheres (e.g., nitrogen) to avoid side reactions .
Sulfonamide coupling : Using methanesulfonyl chloride or benzenesulfonamide derivatives in the presence of bases like triethylamine. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonamide reagents) and use anhydrous conditions to minimize hydrolysis .
Q. How is the structural characterization of this compound performed, particularly for confirming the triazole and sulfonamide moieties?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups), sulfonamide NH (~δ 10.5 ppm), and cyclopropane protons (δ 1.2–1.8 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. Key metrics include bond lengths (C–N in triazole: ~1.32 Å) and torsional angles (cyclopropane ring planarity) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 432.5 for CHFNOS) .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The triazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Arg120), while the sulfonamide group stabilizes hydrophobic pockets .
- Kinetic Assays : Measure IC values via fluorometric assays. For example, competitive inhibition patterns against trypsin-like proteases are observed with K values in the nM range .
Q. How can researchers resolve contradictions in crystallographic data, such as disordered cyclopropane groups?
- Refinement Strategies :
- SHELXD for Disorder : Apply twin refinement (TWIN/BASF commands in SHELXL) for high-disorder regions. Use restraints for cyclopropane bond distances (1.54 Å for C–C) and anisotropic displacement parameters .
- Validation Tools : Check R values (<5% difference from R) and ADPs with WinGX/ORTEP. Compare with analogous structures (e.g., PDB 6FF) to validate geometry .
Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
Substituent Variation : Synthesize analogs with substituents at the triazole (e.g., fluorine at position 3) or sulfonamide (e.g., methoxy groups) .
Biological Screening : Test against disease models (e.g., antimicrobial assays using MIC values).
QSAR Modeling : Employ CoMFA or machine learning to predict activity based on descriptors like logP and polar surface area .
- Key Findings : Electron-withdrawing groups on the phenyl ring enhance binding to bacterial dihydrofolate reductase by 2–3 fold .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystallization Issues :
- Low Solubility : Use mixed solvents (e.g., DMSO/water) and slow evaporation at 4°C.
- Twinning : Employ SHELXD for data integration and Olex2 for cell refinement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
